2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate

Catalog No.
S14604694
CAS No.
M.F
C29H48N2O4
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alp...

Product Name

2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate

IUPAC Name

[(10S,13S)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C29H48N2O4

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C29H48N2O4/c1-19(32)35-27-24(30-10-4-5-11-30)17-23-21-7-6-20-16-26(33)25(31-12-14-34-15-13-31)18-29(20,3)22(21)8-9-28(23,27)2/h20-27,33H,4-18H2,1-3H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-,29-/m0/s1

InChI Key

YBZSVMDKHBRYNB-GDSLOJMYSA-N

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6

Isomeric SMILES

CC(=O)OC1C(CC2[C@@]1(CCC3C2CCC4[C@@]3(CC(C(C4)O)N5CCOCC5)C)C)N6CCCC6

2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate is a synthetic steroidal compound characterized by its complex molecular structure, which includes a morpholine and a pyrrolidine ring attached to the androstane skeleton. This compound has the molecular formula C29H48N2O4C_{29}H_{48}N_{2}O_{4} and a molecular weight of approximately 488.7 g/mol. The structural uniqueness of this compound arises from the specific positioning of functional groups, including the acetoxy and hydroxy groups, which contribute to its biological activity and interaction with steroid hormone receptors .

  • Hydroxylation: Introduction of hydroxy groups at specific positions on the androstane backbone.
  • Acetylation: Formation of the acetate ester from acetic anhydride or acetyl chloride, typically at the 17 position.
  • Ring Formation: The morpholine and pyrrolidine rings are introduced through nucleophilic substitution reactions involving appropriate precursors.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to achieve high purity levels .

The biological activity of 2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate is primarily attributed to its interaction with steroid hormone receptors. It acts as a selective modulator, influencing gene expression and cellular functions related to androgen signaling pathways. The compound's unique structure enhances its binding affinity for specific receptors, potentially leading to varied physiological effects depending on the target tissues .

Synthesis methods for 2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate typically include:

  • Multi-step Synthesis: Starting from steroidal precursors, the synthesis involves multiple reaction steps that require careful control of reaction conditions (temperature, solvents, catalysts).
  • Use of Protecting Groups: During synthesis, protecting groups may be used to prevent unwanted reactions at sensitive functional sites.
  • Industrial Scale Production: For large-scale production, continuous flow reactors and automated synthesis equipment may be employed to enhance yield and efficiency while maintaining safety standards .

This compound has several applications in research and therapeutic contexts:

  • Pharmaceutical Research: Investigated for its potential use in developing new treatments for conditions influenced by androgen signaling.
  • Endocrine Studies: Utilized in studies examining the role of steroid hormones in various biological processes.
  • Chemical Biology: Acts as a tool for probing steroid receptor functions due to its selective binding properties .

Interaction studies have shown that 2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate binds selectively to androgen receptors. These studies often involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to various steroid hormone receptors compared to other known ligands.
  • Functional Assays: Assessing the biological effects resulting from receptor activation or inhibition in cellular models.

These investigations help elucidate the compound's mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2beta-(4-Piperidinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetateContains a piperidine ring instead of morpholineMay exhibit different receptor affinities
2beta-(4-Morpholinyl)-16beta-(1-piperidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetateSimilar structure with piperidine substitutionPotentially alters pharmacokinetics
Androstenedione derivativesBasic steroid backbone with various modificationsCommonly used in hormonal therapies

The uniqueness of 2beta-(4-Morpholinyl)-16beta-(1-pyrrolidinyl)-5alpha-androstane-3alpha,17beta-diol 17-acetate lies in its dual ring structure (morpholine and pyrrolidine), which may enhance its specificity and efficacy in targeting androgen receptors compared to other similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

488.36140802 g/mol

Monoisotopic Mass

488.36140802 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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